

Characterization of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one"

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Compound of Interest

Compound Name: **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one**

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An In-depth Technical Guide to the **1H-Pyrrolo[3,2-c]pyridin-2(3H)-one** Scaffold

Executive Summary

The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** core and its parent scaffold, pyrrolopyridine, represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry. Structurally analogous to purines, these "azaindole" systems serve as versatile platforms for designing potent kinase inhibitors and other targeted therapeutics.^{[1][2]} This guide provides a comprehensive technical overview of the **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** scaffold, detailing its synthesis, physicochemical properties, significant biological activities, and analytical characterization. The focus is on its validated potential as an anticancer agent, specifically through the mechanism of tubulin polymerization inhibition, providing a foundation for researchers and drug development professionals engaged in oncology and related fields.

Introduction: A Privileged Scaffold in Drug Discovery

Pyrrolopyridines, the fused bicyclic ring systems containing a pyrrole and a pyridine ring, are considered "privileged scaffolds" in drug discovery.^{[3][4]} Their structural resemblance to the purine ring of ATP allows them to effectively compete for the hinge region of kinase enzymes, making them a fruitful starting point for the development of kinase inhibitors.^[1] The market success of drugs like Vemurafenib, a pyrrolopyridine derivative for melanoma treatment, underscores the therapeutic potential of this chemical class.^[1]

The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** is a specific isomer within this family, featuring a fused pyrrole and pyridine structure with a lactam moiety.^[5] This core, with its chemical formula C₇H₆N₂O, provides a rigid framework that is amenable to strategic chemical modification to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.^{[5][6]} Its derivatives have emerged as particularly potent agents in oncology, demonstrating a range of activities that validate its continued exploration.^{[5][7][8]}

Synthesis and Chemical Elaboration

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through several strategic routes, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

General Synthetic Strategies

Common methods for constructing the **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** scaffold include:

- Radical Cyclization: Formation of the bicyclic structure through radical cyclization reactions involving suitably substituted pyridine derivatives and amides.^[5]
- Copper-Mediated Coupling: The use of copper(II) catalysts to facilitate direct oxidative coupling of simpler precursors under mild reaction conditions.^[5]

Illustrative Synthetic Workflow for Substituted Derivatives

A well-documented approach for creating functionalized derivatives involves a multi-step sequence, which is crucial for building a library of analogues for structure-activity relationship (SAR) studies.^[6] The following workflow details the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activity.^[6]

- Nitration: A substituted pyridine, such as 2-bromo-5-methylpyridine-1-oxide, undergoes nitration using fuming nitric acid in sulfuric acid to introduce a nitro group.^[6]
- Intermediate Formation: The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.^[6]

- Reductive Cyclization: The pyrrole ring is constructed via a reductive cyclization of the enamine intermediate in the presence of iron powder and acetic acid, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[6]
- N-Arylation: The pyrrole nitrogen is subsequently arylated. For instance, coupling with 3,4,5-trimethoxyphenylboronic acid using a copper(II) acetate catalyst introduces the desired trimethoxyphenyl moiety, a group commonly found in tubulin inhibitors.[6]
- C-Arylation (Suzuki Coupling): The final diversification step involves a palladium-catalyzed Suzuki coupling reaction to introduce various aryl groups at the 6-position of the scaffold, yielding the target compounds.[9]

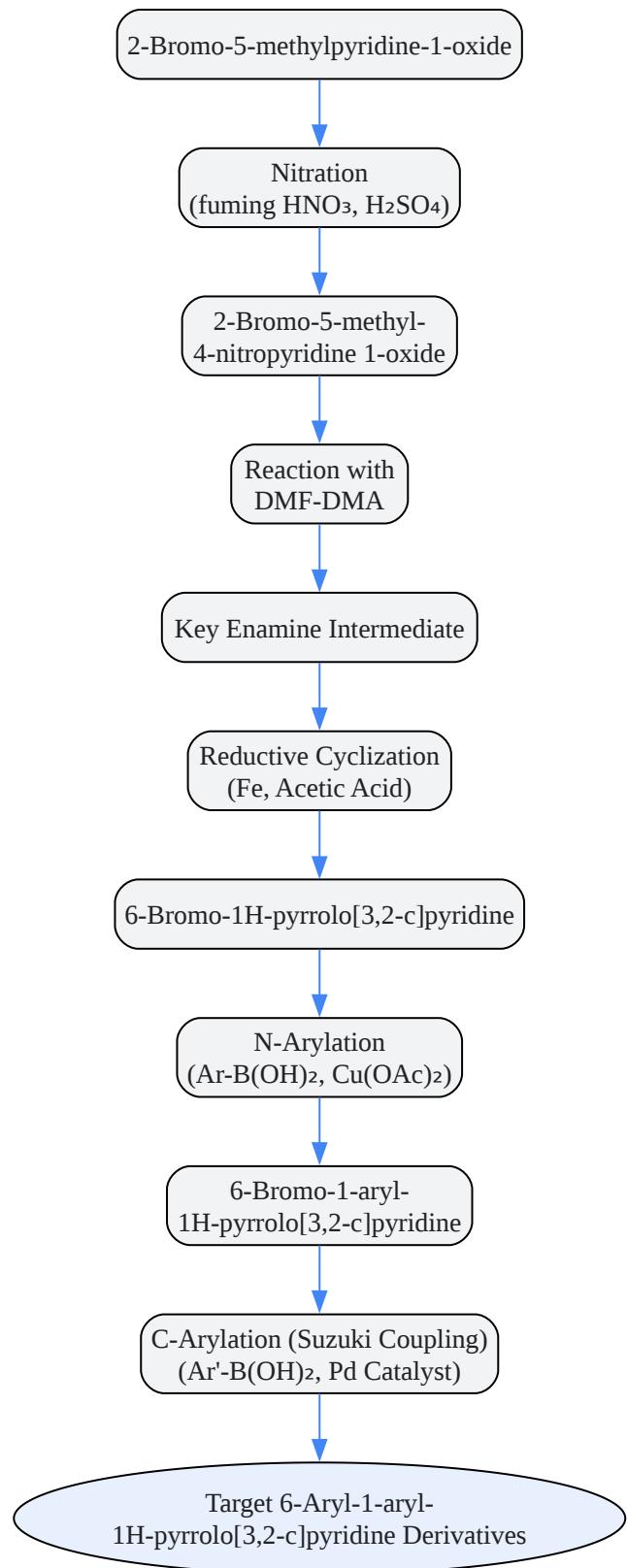
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Fig 1: General synthetic workflow for 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Physicochemical and Analytical Characterization

The foundational properties of the parent **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** core are essential for its handling and characterization.

Table 1: Core Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₂ O	[5]
Molecular Weight	134.14 g/mol	[5]
Appearance	Solid	[10]
H-Bond Acceptors	2	[11]
H-Bond Donors	1	[11]
TPSA	24.92 Å ²	[11]

Analytical Characterization Protocols

Structural confirmation and purity assessment of synthesized derivatives are typically achieved using a combination of standard spectroscopic and spectrometric techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To confirm the molecular structure by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[10]
 - Methodology: A 5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 500 MHz).[7][10]
 - Expected Results: ¹H NMR spectra show characteristic signals for protons on the fused pyrrole and pyridine rings. For example, in 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives, distinct singlets are observed for the C4-H and C7-H protons of the pyridine moiety, along with doublets for the C2-H and C3-H protons of the pyrrole ring.[7][12] ¹³C NMR provides signals for each unique carbon, confirming the overall scaffold.[7][12]

- High-Resolution Mass Spectrometry (HRMS):
 - Objective: To determine the exact molecular weight and confirm the elemental composition.[10]
 - Methodology: Electrospray ionization (ESI) is commonly used to generate the $[M+H]^+$ ion, which is then analyzed.
 - Expected Results: The measured mass should correspond to the calculated mass for the chemical formula with high accuracy (typically within 5 ppm), confirming the compound's identity.[7][12]

Biological Activities and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant biological activity across several therapeutic areas, with the most profound results observed in oncology.

Anticancer Activity

A primary application of this scaffold is in the development of potent anticancer agents.[1][5]

Numerous studies have shown that derivatives exhibit excellent antiproliferative activities against a range of human cancer cell lines.[6][7][8][13]

- Tubulin Polymerization Inhibition: A key mechanism of action is the disruption of microtubule dynamics.[5] Derivatives have been designed as configurationally-restricted analogues of Combretastatin A-4 (CA-4) that act as colchicine-binding site inhibitors (CBSI).[6][7] By binding to the colchicine site on β -tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[5][6][7]
- Kinase Inhibition: The broader pyrrolopyridine class is known for its activity as kinase inhibitors.[1][2] Specific derivatives of the **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), which are critical drivers in various signaling pathways related to cell growth and proliferation in cancer.[5]

The antiproliferative potency of these compounds is often in the nanomolar to low-micromolar range, with some derivatives showing superior activity to established drugs like Sorafenib and Vemurafenib in melanoma cell lines.[\[8\]](#)[\[13\]](#)

Table 2: In Vitro Antiproliferative Activity of Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives[\[7\]](#)

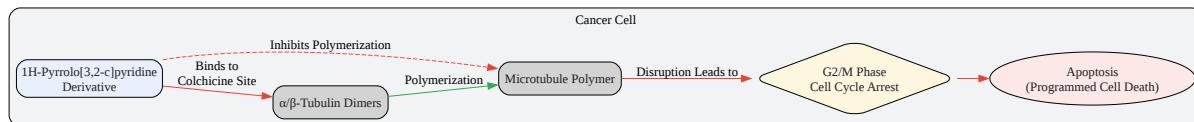
Compound ID	B-Ring Moiety	HeLa IC ₅₀ (μM)	SGC-7901 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
10a	Phenyl	0.85	1.02	1.15
10h	4-Methoxyphenyl	0.53	0.61	0.73
10m	4-Chlorophenyl	0.49	0.55	0.68
10t	Indolyl	0.12	0.15	0.21

Antiparasitic Activity

Beyond cancer, this scaffold has shown potential in treating infectious diseases. Studies have indicated that certain derivatives possess trypanocidal activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[\[5\]](#)

Validated Mechanism of Action: Tubulin Destabilization

The mechanism for the most potent anticancer derivatives has been validated through a series of interlocking experiments.



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Fig 2: Mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

- **Tubulin Polymerization Assays:** Direct biochemical assays have confirmed that lead compounds potently inhibit tubulin polymerization *in vitro* at low micromolar concentrations. [6][7]
- **Immunofluorescence Staining:** In-cell validation via immunostaining reveals that treatment with these compounds leads to a remarkable disruption of the microtubule network, confirming that the biochemical activity translates to a cellular effect.[6][7]
- **Cell Cycle and Apoptosis Analysis:** Flow cytometry analysis demonstrates that treated cells accumulate in the G2/M phase of the cell cycle, consistent with mitotic arrest. Further assays, such as Annexin V staining, confirm that this arrest is followed by the induction of apoptosis.[6][7]
- **Molecular Modeling:** Docking studies suggest that these derivatives fit snugly into the colchicine-binding pocket, forming key hydrogen bonds with residues such as Thr α 179 and Asn β 349, providing a structural basis for their inhibitory activity.[7]

Future Perspectives

The **1H-pyrrolo[3,2-c]pyridin-2(3H)-one** scaffold is a highly promising and validated platform for the development of targeted therapeutics. While significant progress has been made in establishing its utility as a tubulin inhibitor for cancer, several avenues for future research remain. These include the optimization of derivatives to improve their pharmacokinetic profiles

for in vivo efficacy, exploration of their potential as inhibitors of other clinically relevant kinases, and the expansion of SAR studies to unlock new therapeutic applications, such as in neurodegenerative or inflammatory diseases. Further investigation is warranted to translate the potent *in vitro* activity of these compounds into clinical candidates.

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